1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
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Overview
Description
1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrrolo[3,4-c]pyrazole core substituted with benzyl, methoxyphenyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole core. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The pyrazole core is then subjected to substitution reactions to introduce the benzyl, methoxyphenyl, and methyl groups. These reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Cyclization and Functionalization: The final step involves the cyclization of the substituted pyrazole to form the tetrahydropyrrolo[3,4-c]pyrazole ring system. This step may require the use of strong acids or bases as catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties. It may act as a lead compound for the development of new drugs.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(4-methoxyphenyl)-5-methylpyrazole: Similar structure but lacks the tetrahydropyrrolo ring.
1-benzyl-3-(4-methoxyphenyl)-5-methylpyrrole: Similar structure but lacks the pyrazole ring.
1-benzyl-3-(4-methoxyphenyl)-5-methylindole: Similar structure but contains an indole ring instead of the pyrazole ring.
Uniqueness
1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is unique due to its tetrahydropyrrolo[3,4-c]pyrazole core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)-5-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-22-19(24)16-17(14-8-10-15(26-2)11-9-14)21-23(18(16)20(22)25)12-13-6-4-3-5-7-13/h3-11,16-18,21H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFYSPDACMZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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